N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- The molecule has been involved in the synthesis of various derivatives showing significant bioactivities. For instance, derivatives of a similar structure were synthesized, showing notable anti-inflammatory activity in certain compounds (Sunder & Maleraju, 2013).
- Additionally, pyrazole-acetamide derivatives were synthesized and characterized, revealing significant antioxidant activity. The structural characterization of these compounds was performed through various spectroscopic techniques, indicating the molecule's utility in synthesizing biologically active compounds (Chkirate et al., 2019).
Biological Activity
- The molecule's derivatives have been reported to exhibit various biological activities. For instance, novel thiazoles synthesized by incorporating a pyrazole moiety showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).
- Another study synthesized a compound structurally similar to N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide, exhibiting noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
Pharmacological and Antimicrobial Evaluation
- The molecule has been involved in computational and pharmacological evaluations, indicating its potential in drug discovery. For example, novel derivatives, including a similar structural moiety, were evaluated for toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
- Hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, structurally related to the molecule, were studied to understand the interactions essential for biological activity (López et al., 2010).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-14-3-6-16(11-18(14)23)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPICIVLKQYSSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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